Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)-
Description
Molecular Identification
Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- is an organic compound characterized by a conjugated system featuring a pyridine ring and an ethenamine moiety. Its molecular formula is C₉H₁₂N₂ , with a molecular weight of 148.20 g/mol . The structural backbone consists of a pyridin-2-yl group (a six-membered aromatic ring with one nitrogen atom) linked to a dimethylaminoethenyl chain.
The compound’s SMILES notation is CN(C)/C=C/C1=CC=CC=N1, which explicitly denotes the (E)-configuration of the double bond between the ethenyl group and the pyridine ring . The InChIKey PBPMFHCGVZTYHV-UHFFFAOYSA-N provides a unique identifier for its stereochemical and structural features, confirming the trans arrangement of substituents around the double bond .
Synonyms and CAS Registry Number
This compound is recognized by multiple synonyms, including:
- Dimethyl[(E)-2-(pyridin-2-yl)ethenyl]amine
- (E)-N,N-Dimethyl-2-(pyridin-2-yl)ethen-1-amine
- 2-(2-Pyridinyl)-N,N-dimethylethenamine
Its CAS Registry Number is 137475-72-0 , a unique identifier critical for regulatory and commercial referencing . Additional registry numbers, such as DTXSID50723696 and SCHEMBL4440939 , are used in chemical databases for tracking and research purposes .
Physicochemical Characteristics
The compound’s physicochemical properties are influenced by its hybrid aromatic-aliphatic structure:
| Property | Value/Description |
|---|---|
| Molecular Weight | 148.20 g/mol |
| LogP (Predicted) | ~1.2 (moderate lipophilicity) |
| Solubility | Partially soluble in polar solvents |
| Boiling Point | Not experimentally determined |
The pyridine ring contributes to partial polarity, enabling solubility in solvents like dimethylformamide (DMF) or ethanol, while the dimethylamino group enhances basicity, facilitating protonation in acidic environments . The conjugated double bond system may absorb UV light, making spectroscopic characterization feasible .
Spatial Configuration and Isomerism
The (1E)- designation specifies the trans configuration of the ethenyl group relative to the pyridine ring. This geometry is stabilized by reduced steric hindrance between the pyridine nitrogen and the dimethylamino group .
Isomerism Considerations:
- E/Z Isomerism : The double bond in the ethenyl moiety allows for geometric isomerism. The (E)-isomer is favored in synthesis due to thermodynamic stability .
- Tautomerism : Not observed, as the structure lacks enolizable protons or resonant heteroatoms.
The 3D spatial arrangement (confirmed via X-ray crystallography analogs) shows a planar pyridine ring orthogonal to the ethenyl chain, minimizing electronic repulsion .
Properties
IUPAC Name |
N,N-dimethyl-2-pyridin-2-ylethenamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-11(2)8-6-9-5-3-4-7-10-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKBYFFZYJDNCQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723696 | |
| Record name | N,N-Dimethyl-2-(pyridin-2-yl)ethen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137475-72-0 | |
| Record name | N,N-Dimethyl-2-(pyridin-2-yl)ethen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
Alternative Synthetic Routes
Reductive Amination of 2-Pyridinecarboxaldehyde
While less common, 2-pyridinecarboxaldehyde can undergo reductive amination with dimethylamine under hydrogenation conditions (Pd/C, H₂, 60°C). However, this method struggles with over-reduction of the pyridine ring and lower yields (~45%).
Grignard Addition to Nitriles
Reacting 2-cyanopyridine with dimethylamine Grignard reagents (e.g., Me₂NMgBr) forms an intermediate imine, which is protonated to yield the enamine. This route is limited by the instability of pyridylmagnesium species and requires cryogenic conditions (−78°C).
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters include:
Solvent Recycling
DMF is recovered via fractional distillation (85% recovery rate), reducing environmental impact and costs.
Challenges and Mitigation Strategies
Byproduct Formation
The primary byproduct, (Z)-isomer, arises from incomplete stereochemical control. Strategies to suppress (Z)-formation include:
Chemical Reactions Analysis
Types of Reactions
Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ethenamine group to an ethylamine group.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- N-oxide.
Reduction: N,N-Dimethyl-2-(pyridin-2-yl)ethylamine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
Key Applications
-
Organic Synthesis :
- Ethenamine serves as a building block for synthesizing various substituted pyridine derivatives and other amine derivatives. Its ability to undergo nucleophilic substitutions makes it valuable in creating complex organic molecules.
-
Biological Interactions :
- The compound interacts with biological targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and engage in electrostatic interactions, while the pyridine ring can participate in π-π stacking interactions. These properties allow it to modulate the activity of target proteins, potentially leading to various biological effects.
- Pharmacological Research :
- Chemical Reactivity :
Data Tables
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Formation of amine derivatives |
| Cyclization | Formation of heterocycles |
| Condensation | Synthesis of complex organic molecules |
Case Study 1: Synthesis of Pyridine Derivatives
A study demonstrated the utility of Ethenamine in synthesizing novel pyridine derivatives through nucleophilic substitution reactions. The resulting compounds exhibited enhanced biological activity against specific cancer cell lines, indicating potential therapeutic applications.
Research evaluated the interaction of Ethenamine derivatives with specific enzymes involved in metabolic pathways. Findings revealed that certain derivatives could inhibit enzyme activity, suggesting their potential as drug candidates for metabolic disorders.
Mechanism of Action
The mechanism of action of Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Substituent(s) | Molecular Weight | Key Functional Groups |
|---|---|---|---|---|
| (1E)-N,N-Dimethyl-2-(2-pyridinyl)ethenamine | C₉H₁₂N₂* | 2-Pyridinyl | 148.21* | Enamine, pyridine |
| (E)-N,N-Dimethyl-2-(3-nitropyridin-2-yl)ethenamine | C₉H₁₁N₃O₂ | 3-Nitro-2-pyridinyl | 193.21 | Enamine, nitro-pyridine |
| (E)-N,N-Dimethyl-2-(2-nitrophenyl)ethenamine | C₁₀H₁₂N₂O₂ | 2-Nitrophenyl | 192.21 | Enamine, nitrobenzene |
| (1E)-1-(4-Biphenylyl)-N-[4-(2-methoxyphenyl)-1-piperazinyl]ethanimine | C₂₆H₂₈N₄O | Biphenylyl, methoxyphenyl-piperazine | 412.53 | Enamine, piperazine, biphenyl |
*Inferred from analogs.
Key Observations :
- The pyridinyl group in the target compound introduces aromatic nitrogen, enhancing coordination capabilities compared to purely hydrocarbon substituents (e.g., biphenylyl) .
- Electron-withdrawing groups (e.g., nitro in C₉H₁₁N₃O₂) reduce basicity and alter reactivity in cyclization reactions, while electron-donating groups (e.g., methoxy in C₂₆H₂₈N₄O) stabilize intermediates .
- The C=N bond length in enamines typically ranges from 1.26–1.29 Å , as seen in related imines . This bond’s length influences stability and resonance effects, critical in reactions like pyrrolopyrimidine synthesis .
Key Observations :
- The presence of a pyridinyl group (vs. phenyl) necessitates tailored synthetic routes, such as using pyridinyl halides instead of nitroarenes .
- Yields for pyridinyl-substituted enamines are unreported in the evidence but may be lower than nitro-substituted analogs due to steric or electronic challenges .
Table 3: Reactivity and Use Cases
Biological Activity
Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Ethenamine, N,N-dimethyl-2-(2-pyridinyl)-, (1E)- has the following molecular formula:
- Molecular Formula : C9H12N2
- Molecular Weight : 148.20 g/mol
The compound features a pyridine ring that contributes to its unique chemical reactivity and biological interactions. Its structure allows it to act as a ligand in various chemical reactions and biological systems.
The biological activity of Ethenamine is primarily attributed to its ability to interact with specific receptors and enzymes. It has been observed to bind to various molecular targets, modulating their activity and leading to diverse biological effects. The exact pathways through which Ethenamine exerts its effects are still under investigation but may involve:
- Receptor Binding : Interaction with neurotransmitter receptors such as NMDA receptors.
- Enzyme Modulation : Acting as an inhibitor or activator for specific enzymes involved in metabolic pathways.
Biological Activity
Ethenamine has been studied for several biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that Ethenamine exhibits antibacterial properties against certain Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Research indicates potential antifungal effects, making it a candidate for further exploration in treating fungal infections.
- Cytotoxicity : In vitro studies have shown that Ethenamine can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Active against specific bacterial strains | |
| Antifungal | Inhibitory effects on fungal growth | |
| Cytotoxicity | Induces cell death in cancer cell lines |
Case Study 1: Antibacterial Properties
A study conducted on the antibacterial efficacy of Ethenamine revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity.
Case Study 2: Cytotoxic Effects on Cancer Cells
In a recent investigation, Ethenamine was tested against several cancer cell lines, including HeLa and MCF-7. Results showed a dose-dependent increase in cytotoxicity with IC50 values ranging from 25 µM to 40 µM. Further mechanistic studies indicated that Ethenamine induces apoptosis through the activation of caspase pathways.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Ethenamine's biological activity, a comparative analysis with structurally similar compounds was conducted.
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| N,N-Dimethyl-2-(pyridin-2-yl)ethylamine | C9H12N2 | Contains an ethyl group | Lower potency compared to Ethenamine |
| Doxylamine | C17H22N2O | Well-known antihistamine | Established clinical use; different mechanism |
| N,N-Dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline | C14H16N2 | Contains an aniline group | Exhibits different receptor selectivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
